molecular formula C6H7ClN2O3 B1348302 4-Methoxy-3-nitropyridine hydrochloride CAS No. 31872-61-4

4-Methoxy-3-nitropyridine hydrochloride

Cat. No. B1348302
CAS RN: 31872-61-4
M. Wt: 190.58 g/mol
InChI Key: RRJVDMBZMAGZGE-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitropyridine hydrochloride is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. The compound is further modified by the presence of a methoxy group at the fourth position and a nitro group at the third position, with an additional hydrochloride group that is not directly attached to the ring but is part of the compound's salt form.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be complex and often involves multiple steps. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution, oxidation, nitration, and ammoniation processes . Similarly, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, which shares the methoxy group at the fourth position, involves a multi-step process including condensation, chlorination, and substitution reactions . Although these papers do not directly describe the synthesis of 4-methoxy-3-nitropyridine hydrochloride, they provide insight into the types of reactions that might be involved in its synthesis.

Molecular Structure Analysis

X-ray diffraction is a common technique used to analyze the molecular structure of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, revealing details about the geometric parameters and intermolecular interactions such as hydrogen bonding and π-π stacking . These structural insights are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds can vary depending on their substitution patterns. The nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one demonstrates the potential for nitro group transfer under mild conditions . Additionally, the photochemical reduction of 4-nitropyridine in hydrochloric acid-isopropyl alcohol solutions indicates that the nitro group can be reduced to a hydroxylamine group, suggesting a pathway for chemical transformations involving the nitro group .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be influenced by their molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface mapping, provide detailed information about the molecular stability, bond strength, and reactivity sites of compounds like 3-hydroxy-6-methyl-2-nitropyridine . These techniques could similarly be applied to 4-methoxy-3-nitropyridine hydrochloride to gain a comprehensive understanding of its properties.

Scientific Research Applications

Organic Synthesis Applications

  • Methoxybenzylation of Hydroxy Groups : An efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine has been developed. This process is significant for protecting hydroxy groups in organic synthesis, showcasing the utility of methoxy-nitropyridines in synthetic chemistry (Masakazu Nakano et al., 2001).

Material Science Applications

  • Second-Order Nonlinear Optics : The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts, involving methoxy groups, have been explored for their potential in second-order nonlinear optics. These materials, derived from methoxy-substituted pyridines, demonstrate the role of such compounds in developing optical materials (Anwar et al., 2000).

Spectroscopic and Analytical Applications

  • Spectroscopic Analysis : The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its structural analysis using X-ray, IR, NMR, and spectroscopy highlight the use of methoxy-nitropyridines in analytical chemistry. These compounds' optical properties are of interest for their potential applications in fluorescence spectroscopy and material characterization (Marijana Jukić et al., 2010).

Biological Studies

  • Biological Activity of Complexes : Novel classes of mononuclear 2-methoxy-4-chromanones ligated with Cu (II), Zn (II), Ni (II) complexes have been synthesized and tested for their biological activities. These studies reveal the potential of methoxy-nitropyridine derivatives in developing antimicrobial and antidiabetic compounds, highlighting their importance in medicinal chemistry (E. Jose et al., 2018).

Safety And Hazards

4-Methoxy-3-nitropyridine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJVDMBZMAGZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326700
Record name 4-Methoxy-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitropyridine hydrochloride

CAS RN

31872-61-4
Record name 4-Methoxy-3-nitropyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31872-61-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… 4-Methoxy-3-nitropyridine hydrochloride has been prepared similarly.l.2 Hydrogenation of the ethoxy-compound (5 g.) in ethanol (250 cc) over Raney nickel gave 3-amino-4…
Number of citations: 20 pubs.rsc.org
GWJ Fleet, I Fleming - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… 4-Methoxy3-nitropyridine hydrochloride (45 g,) was collected, washed with methanol, and dissolved in warm water (250 ml.); hydrazine hydrate (31 ml.) was added to the solution to …
Number of citations: 18 pubs.rsc.org
MJ Bamford, MJ Alberti, N Bailey, S Davies… - Bioorganic & medicinal …, 2005 - Elsevier
… Thus, commercially available 4-methoxy-3-nitropyridine hydrochloride 37 was stirred with the appropriate primary amine in ethanol at reflux to afford good yields of the substituted amino…
Number of citations: 50 www.sciencedirect.com

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